molecular formula C8H7N3 B1330558 4-(1H-imidazol-2-yl)pyridine CAS No. 21202-42-6

4-(1H-imidazol-2-yl)pyridine

Cat. No. B1330558
CAS RN: 21202-42-6
M. Wt: 145.16 g/mol
InChI Key: QWZSAEUNIBEKIZ-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)pyridine is a compound that belongs to the class of imidazopyridines, which are heterocyclic aromatic organic compounds containing a pyridine ring fused to an imidazole ring. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The imidazopyridine scaffold is a key structural motif in many pharmacologically active molecules and has been the subject of extensive research in the field of drug discovery10.

Synthesis Analysis

The synthesis of imidazopyridines can be achieved through various methods. One approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which allows for the introduction of substituents at N1 and C2 positions, as demonstrated in the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines . Another method includes the use of multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Additionally, metal-free three-component reactions have been developed for the regiospecific synthesis of imidazo[1,2-a]pyridines, facilitating the formation of C-N, C-O, and C-S bonds .

Molecular Structure Analysis

The molecular structure of imidazopyridines has been extensively studied using various spectroscopic and crystallographic techniques. X-ray diffraction (XRD) studies have revealed the crystalline structures of these compounds, showing that they often crystallize in non-centrosymmetric orthorhombic space groups with molecules organized in hydrogen-bonded chains . Density functional theory (DFT) calculations have been employed to analyze the vibrational properties and to confirm the planar conformation of the imidazopyridine skeleton, which is characterized by the presence of NH···N hydrogen bonds .

Chemical Reactions Analysis

Imidazopyridines participate in a variety of chemical reactions, which are essential for the functionalization and derivatization of these compounds. For instance, the three-component reactions involving imidazo[1,5-a]pyridine carbenes have been shown to proceed via tandem nucleophilic addition and [3 + 2]-cycloaddition, leading to the formation of different derivatives . The versatility of these reactions allows for the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopyridines are influenced by their molecular structure. The stability of these compounds can be attributed to charge delocalization and the presence of intermolecular hydrogen bonds, as analyzed using natural bond orbital (NBO) approaches . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been studied to understand the charge transfer within the molecules . Furthermore, the molecular electrostatic potential (MEP) maps have been used to predict reactive sites, which is crucial for understanding the reactivity and interaction of these compounds with biological targets .

Scientific Research Applications

1. Therapeutic Potential of Imidazole Containing Compounds

  • Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine

  • Summary of Application : Novel iron (II) coordination compounds containing a ligand 2,6-bis (1H-imidazol-2-yl)pyridine (L) have been synthesized and studied .
  • Methods of Application : The compounds were studied using UV-Vis (diffuse reflectance), infrared, extended X-ray absorption fine structure (EXAFS), and Mössbauer spectroscopy methods, as well as X-ray diffraction and static magnetic susceptibility methods .
  • Results or Outcomes : The analysis of the μeff(T) dependence in the temperature range of 80–600 K have shown that all the obtained complexes exhibit a high-temperature spin crossover 1A1 ↔ 5T2 .

3. Synthesis of Substituted Imidazoles

  • Summary of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
  • Results or Outcomes : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .

4. Therapeutic Potential of Imidazole Containing Compounds

  • Summary of Application : Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Results or Outcomes : This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

5. Biological Activities of Imidazole Derivatives

  • Summary of Application : The imidazole derivatives possess extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .
  • Methods of Application : The specific methods of application vary depending on the specific biological activity being targeted .
  • Results or Outcomes : The imidazole derivatives have shown promising results in various biological activities .

6. Production of Di- and Tri-substituted Imidazolones

  • Summary of Application : The reaction has been used a number of times in the production of di- and tri-substituted imidazolones .
  • Methods of Application : The specific methods of application vary depending on the specific imidazolone being synthesized .
  • Results or Outcomes : The reaction has been successfully used in the production of di- and tri-substituted imidazolones .

7. Synthesis of 6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) Quinoline

  • Summary of Application : This compound was synthesized and evaluated for antimicrobial activity against various bacteria .
  • Methods of Application : The compound was synthesized and its antimicrobial activity was evaluated against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi using the broth dilution method .
  • Results or Outcomes : The results of this study are not specified in the source .

8. Use in Everyday Applications

  • Summary of Application : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application : The specific methods of application vary depending on the specific everyday application .
  • Results or Outcomes : The results or outcomes obtained vary depending on the specific everyday application .

9. Use in the Production of Commercially Available Drugs

  • Summary of Application : Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Methods of Application : The specific methods of application vary depending on the specific drug being produced .
  • Results or Outcomes : The results or outcomes obtained vary depending on the specific drug being produced .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of biological activities exhibited by imidazole derivatives suggests that “4-(1H-imidazol-2-yl)pyridine” and similar compounds could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

4-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZSAEUNIBEKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311778
Record name 4-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)pyridine

CAS RN

21202-42-6
Record name 21202-42-6
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Record name 4-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Imidazol-2-yl)-pyridine
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Synthesis routes and methods

Procedure details

2-(4-pyridyl)-imidazoline (7.0 g, 0.047M) and barium mangnate (52.5 g) in CH2Cl2 (500 ml) were refluxed with stirring for 24 hrs. The reaction mixture was then filtered through diatomaceous earth, washed with methylene chloride and then ethylacetate. The combined filtrates were concentrated and crystallized from ethylacetate-petroleum ether to give 4-(1H-imidazol-2-yl)pyridine (4.7 g, 67% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CY Zhang, T Wang, CM Jin - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In the title compound, [Cd(NO3)2(C8H7N3)2(H2O)2], the CdII cation is situated on an inversion center and is coordinated by the O atoms of two nitrate anions, by the N atoms of two 4-(…
Number of citations: 7 scripts.iucr.org
Y Chen, H An, S Chang, Y Li, Q Zhu, H Luo… - Inorganic Chemistry …, 2022 - pubs.rsc.org
The selective oxidation of organic sulfides is a pivotal step in the preparation of sulfoxides that can act as synthetic intermediates when preparing fine chemicals, bioactive molecules, …
Number of citations: 9 pubs.rsc.org
F Ansideri, JT Macedo, M Eitel, A El-Gokha… - ACS …, 2018 - ACS Publications
Starting from known p38α mitogen-activated protein kinase (MAPK) inhibitors, a series of inhibitors of the c-Jun N-terminal kinase (JNK) 3 was obtained. Altering the substitution pattern …
Number of citations: 25 pubs.acs.org
DS Zinad, A Mahal, A Al-Amiery - Organic Preparations and …, 2020 - Taylor & Francis
The construction of imidazole systems has received much attention in recent years due to their structural diversity and bioactivities. 1-3 For example, Eudistidine C, 4 a racemic natural …
Number of citations: 11 www.tandfonline.com

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